Sodium antimonate

描述

Sodium antimonate, also known as this compound, is a chemical compound composed of sodium and antimony. It typically appears as a white powder or crystalline substance. This compound is known for its applications in various industrial processes and scientific research due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: Sodium antimonate can be synthesized through several methods. One common method involves the leaching of antimony-containing residues with sodium hydroxide and sodium sulfide solutions. The leaching process results in the formation of this compound, which can be further purified through catalytic oxidation and precipitation .

Industrial Production Methods: In industrial settings, sodium antimony is often produced by reacting antimony trioxide with sodium hydroxide. The reaction is typically carried out at elevated temperatures to ensure complete conversion. The resulting this compound is then filtered, washed, and dried to obtain the final product .

化学反应分析

Types of Reactions: Sodium antimonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it reacts with sulfuric acid to form antimony sulfate and sodium sulfate. It also reacts with halogens to form antimony halides .

Common Reagents and Conditions:

Reduction: It can be reduced by metals such as aluminum and iron, leading to the formation of elemental antimony.

Substitution: this compound reacts with halogens like chlorine, bromine, and iodine to form corresponding antimony halides.

Major Products Formed:

Oxidation: Antimony pentoxide

Reduction: Elemental antimony

Substitution: Antimony trichloride, antimony tribromide, antimony triiodide

科学研究应用

Glass Manufacturing

Role as a Clarifying Agent

Sodium antimonate is extensively used in the glass industry as a clarifying agent. It helps remove impurities and gas bubbles from glass, enhancing transparency and strength. This application is particularly crucial in the production of high-quality optical glass, fiberglass, and ceramics.

Case Study: Optical Glass Production

In a study focusing on the production of optical glass, this compound was shown to effectively improve clarity by reducing the presence of gas inclusions. The addition of this compound resulted in a significant reduction in defects, which is critical for applications requiring high optical performance .

Flame Retardancy

Synergistic Flame Retardant

This compound serves as a synergistic flame retardant when combined with halogenated chemicals. It enhances the effectiveness of these flame retardants by forming a protective char layer on materials, thereby increasing their resistance to fire.

Applications in Various Industries

- Plastics : Used in manufacturing fire-resistant plastics for electronics and construction materials.

- Textiles : Incorporated into fabrics to provide fireproofing properties.

- Automotive : Utilized in components that require enhanced fire resistance to meet safety standards .

Catalytic Properties

This compound has been investigated for its catalytic properties in various chemical reactions. Its ability to facilitate reactions makes it valuable in the synthesis of other compounds.

Research Findings

Studies have indicated that this compound can act as a catalyst in organic synthesis processes, improving reaction efficiency and yield. Its role in catalysis is particularly noted in reactions involving carbon-carbon bond formation .

Chemical Intermediate

This compound is also used as a chemical intermediate in the production of high-purity antimony metals and antimony trioxide. These compounds are essential for various industrial applications, including electronics and semiconductor manufacturing.

Technical Properties

| Property | Value |

|---|---|

| Sb Content | 63.700% Min |

| Sb₂O₃ (Free) | 0.200% Max |

| Fe₂O₃ | 0.05% |

| Pb (Total) | 0.200% Max |

| Colour | White |

| Tinting Strength | Low |

Environmental Stability

Recent studies have explored the environmental stability of this compound, particularly its role in the mobility of antimony in soil and water systems. Understanding its stability is crucial for assessing its environmental impact and potential leaching into groundwater systems .

作用机制

The mechanism of action of sodium antimony compounds, particularly in medical applications, involves the inhibition of key enzymes and disruption of cellular processes. For instance, sodium stibogluconate inhibits DNA topoisomerase, leading to the inhibition of DNA replication and transcription in parasitic cells . This results in the reduction of parasite viability and helps in treating infections.

相似化合物的比较

Sodium antimonate can be compared with other antimony-based compounds such as antimony trioxide, antimony pentoxide, and antimony sulfide:

Antimony Trioxide: Used primarily as a flame retardant and in the production of glass and ceramics.

Antimony Pentoxide: Known for its strong oxidizing properties and used in the production of flame retardants and as a catalyst.

Antimony Sulfide: Used in the production of matches, fireworks, and as a pigment.

This compound is unique due to its specific applications in both industrial and medical fields, as well as its ability to undergo a variety of chemical reactions under different conditions.

生物活性

Sodium antimonate (NaSbO₃) is a compound of antimony that has garnered interest in various fields, particularly in medicine and environmental science. Its biological activity, especially in relation to its use against certain pathogens, is an area of active research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific diseases, and potential health implications.

This compound is primarily recognized for its role in treating leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania. The biological activity of this compound involves several mechanisms:

- Prodrug Activation : this compound acts as a prodrug that is converted into its more active form, trivalent antimony (Sb(III)), within the host's body. This conversion is crucial as Sb(III) exhibits significant antileishmanial activity. The reduction from Sb(V) to Sb(III) can occur both within the parasite and macrophages, with amastigotes being more susceptible to this transformation than promastigotes .

- Immunomodulation : Antimony compounds have been shown to stimulate the host's immune response. They enhance the activation of T cells and upregulate transplantation antigens on antigen-presenting cells, which may contribute to their therapeutic effects against leishmaniasis .

- Oxidative Stress Induction : this compound induces oxidative stress in Leishmania parasites, leading to cell death. This process is mediated by the generation of reactive oxygen species (ROS), which disrupts cellular functions .

Efficacy Against Leishmaniasis

This compound has been used effectively in treating leishmaniasis, particularly kala-azar (visceral leishmaniasis). Clinical studies have demonstrated its efficacy:

- Treatment Outcomes : A study indicated that this compound treatment resulted in a significant reduction of Leishmania donovani parasites in infected patients. The standard treatment regimen typically involves intravenous administration, with dosages adjusted based on patient response and side effects.

- Resistance Issues : Despite its efficacy, there are growing concerns about resistance to this compound among Leishmania strains. Research has shown that some strains exhibit reduced sensitivity to Sb(V), necessitating the exploration of combination therapies with other agents like peroxovanadium compounds .

Case Studies

Several case studies illustrate the clinical application and outcomes associated with this compound treatment:

- Case Study 1 : A patient diagnosed with visceral leishmaniasis was treated with this compound for 30 days. The treatment led to a complete clinical recovery and significant reduction in parasite load as confirmed by PCR analysis.

- Case Study 2 : In a cohort study involving patients with cutaneous leishmaniasis, those treated with this compound showed a higher healing rate compared to those receiving alternative treatments. Follow-up assessments indicated no recurrence within six months post-treatment.

Environmental and Health Implications

While this compound has therapeutic benefits, it also poses potential health risks:

- Toxicity Concerns : Exposure to antimony compounds, including this compound, can lead to occupational health hazards. Long-term exposure may result in respiratory issues and skin irritation .

- Bioaccumulation : Antimony can accumulate in aquatic organisms, raising concerns about environmental toxicity and biomagnification within food chains . This necessitates careful management of this compound use in industrial applications.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Aspect | Details |

|---|---|

| Primary Use | Treatment of leishmaniasis |

| Mechanism of Action | Prodrug activation; immunomodulation; oxidative stress induction |

| Efficacy | Significant reduction in Leishmania parasites; concerns about resistance |

| Health Risks | Potential respiratory issues; skin irritation; bioaccumulation in organisms |

| Environmental Impact | Bioaccumulation leading to biomagnification |

属性

IUPAC Name |

trisodium;stiborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Na.4O.Sb/q3*+1;;3*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBGJRFJIJFMGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

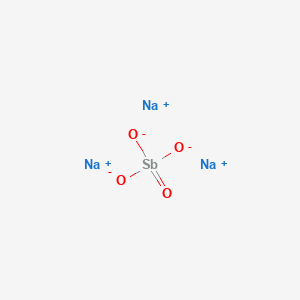

[O-][Sb](=O)([O-])[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na3O4Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149507 | |

| Record name | Antimonic acid, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11112-10-0 | |

| Record name | Antimonic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011112100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimonic acid, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。